Introduction: The Significance of the 3-Substituted Piperidine Scaffold
Introduction: The Significance of the 3-Substituted Piperidine Scaffold
An In-Depth Technical Guide to N-Ethylpiperidine-3-carboxamide Hydrochloride: Properties, Synthesis, and Applications
The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a "privileged scaffold" for engaging with biological targets. Within this class, 3-substituted piperidine derivatives have emerged as particularly valuable, demonstrating a wide range of pharmacological activities.[3][4] These compounds are integral to the development of therapeutics for oncology, neurological disorders, and infectious diseases, acting on targets as diverse as protein kinases and ion transporters.[3][5]
This guide provides a comprehensive technical overview of N-Ethylpiperidine-3-carboxamide hydrochloride (CAS No. 112989-90-9), a specific derivative that embodies the potential of this chemical class.[6] As a senior application scientist, the following sections will not only detail the known chemical properties of this compound but also provide field-proven insights into its plausible synthesis, spectroscopic characterization, and safe handling. The objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this molecule in their research and development endeavors.
Chemical Identity and Physicochemical Properties
N-Ethylpiperidine-3-carboxamide hydrochloride is a piperidine derivative featuring an N-ethyl carboxamide functional group at the 3-position of the ring. The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for a variety of experimental conditions.
Caption: Proposed synthetic workflow for N-Ethylpiperidine-3-carboxamide HCl.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; successful synthesis can be confirmed at each stage using standard analytical techniques like TLC, NMR, and MS.
Step 1: Synthesis of N-Ethylpiperidine-3-carboxamide (Free Base)
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To a sealed pressure vessel, add ethyl piperidine-3-carboxylate (1 equivalent).
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Add a solution of ethylamine (3-5 equivalents, typically as a 70% solution in water or a 2M solution in THF). The excess ethylamine drives the reaction to completion.
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Seal the vessel and heat the mixture to 60-80°C with stirring.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting ester is consumed (typically 12-24 hours).
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After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess ethylamine and solvent.
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Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with saturated sodium bicarbonate solution to remove any unreacted starting material or acidic impurities.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude free base, often as an oil or waxy solid.
Step 2: Formation of the Hydrochloride Salt
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Dissolve the crude N-Ethylpiperidine-3-carboxamide free base from Step 1 in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
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Cool the solution in an ice bath (0°C).
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Slowly add a 1M or 2M solution of HCl in diethyl ether (1.1 equivalents) dropwise with vigorous stirring.
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A white precipitate of N-Ethylpiperidine-3-carboxamide hydrochloride should form immediately.
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Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with cold, anhydrous diethyl ether to remove any soluble impurities.
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Dry the product under high vacuum to yield the final, purified hydrochloride salt.
Pharmacological Context and Research Applications
The true value of N-Ethylpiperidine-3-carboxamide hydrochloride lies in its potential as a molecular building block for drug discovery. The 3-substituted piperidine core is a validated pharmacophore for a multitude of biological targets.
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Oncology: Derivatives of 3-substituted piperidines have shown potent activity as inhibitors of the HDM2-p53 protein-protein interaction, a key target for reactivating the p53 tumor suppressor pathway. [5]They also serve as scaffolds for PI3K inhibitors, which are crucial in cell signaling pathways related to cancer proliferation. [3]* Neuroscience: The parent structure, nipecotamide, is structurally related to nipecotic acid, a known inhibitor of the GABA transporter GAT-1. This suggests that derivatives could be explored for their potential to modulate GABAergic neurotransmission, with applications in epilepsy, anxiety, and other neurological disorders.
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General Drug Design: The carboxamide group provides a versatile handle for further chemical modification, while the ethyl group can probe specific hydrophobic pockets within a target's active site. The piperidine nitrogen allows for modulation of physicochemical properties like solubility and basicity.
Caption: Relationship between the core scaffold and therapeutic areas.
Safety, Handling, and Storage
While no specific MSDS is available for N-Ethylpiperidine-3-carboxamide hydrochloride, its chemistry is dominated by the piperidine core. Therefore, stringent safety precautions based on piperidine and its derivatives are mandatory. [7][8] Table 3: Summary of Safety Protocols
| Category | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. | To prevent skin and eye contact. Piperidine derivatives can be corrosive and toxic upon contact. [7][8][9] |
| Handling | Always handle within a certified chemical fume hood. | To prevent inhalation of vapors or dust, which can be toxic or cause respiratory irritation. [8][10] |
| Use spark-proof tools and ground all equipment. | The piperidine class includes flammable compounds; avoid all ignition sources. [7][11] | |
| Avoid direct contact. Wash hands thoroughly after handling. | To prevent accidental ingestion or skin absorption. [10] | |
| Storage | Store in a tightly sealed, properly labeled container. | To prevent degradation from moisture and air. |
| Keep in a cool, dry, well-ventilated area away from incompatible materials. | Incompatible with strong oxidizing agents, strong acids, and acid chlorides. [10][11] | |
| Spills & Disposal | Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. | To contain the hazardous material safely. [9][10] |
| Dispose of chemical waste through a licensed professional waste disposal service. | To comply with environmental regulations and ensure safe disposal. [10] |
Conclusion
N-Ethylpiperidine-3-carboxamide hydrochloride is more than a simple chemical entity; it is a versatile tool for advanced chemical and pharmaceutical research. Its structure is rooted in the pharmacologically significant 3-substituted piperidine class, offering vast potential for the development of novel therapeutics. This guide has provided a detailed framework for understanding its chemical properties, a logical and practical synthetic route, and the critical safety protocols required for its handling. By leveraging this technical information, researchers can confidently and safely incorporate this valuable compound into their drug discovery and development pipelines.
References
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- Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central.
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